Cetirizine amide dihydrochloride

Descripción general

Descripción

Cetirizine amide dihydrochloride is a derivative of cetirizine, a second-generation antihistamine widely used to treat allergic reactions such as rhinitis, dermatitis, and urticaria . This compound is known for its selective inhibition of peripheral histamine H1 receptors, which helps alleviate allergy symptoms without causing significant drowsiness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine amide dihydrochloride typically involves the reaction of cetirizine with hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

Starting Material: Cetirizine base.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature, ensuring complete dissolution of cetirizine in the acid solution.

Product Isolation: The resulting this compound is isolated by crystallization or precipitation, followed by filtration and drying.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reaction of cetirizine with hydrochloric acid in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: Cetirizine amide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cetirizine derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Studies

Cetirizine amide dihydrochloride is primarily utilized in pharmacological studies to evaluate its effectiveness against allergic reactions. Research indicates that it significantly reduces the occurrence of wheals, erythema, and pruritus compared to placebo treatments .

Toxicological Investigations

A notable case study documented cetirizine as a causative agent for drug-induced methemoglobinemia. An 18-year-old female developed this condition after ingesting high doses of cetirizine, resulting in central cyanosis unresponsive to oxygen therapy. This case underscores the potential toxic effects associated with excessive consumption of antihistamines .

Pharmaceutical Development

The compound is also explored for its polymorphic forms, which can exhibit varying bioavailability and dissolution characteristics. This research aims to optimize the therapeutic efficacy of this compound by identifying the most suitable form for specific applications .

Case Study: Drug-Induced Methemoglobinemia

- Patient Profile : An 18-year-old female with no prior history of severe reactions to cetirizine.

- Incident : Ingestion of approximately 120 to 180 mg of cetirizine led to abdominal pain and central cyanosis.

- Outcome : The patient was treated with ascorbic acid and methylene blue, highlighting the importance of monitoring dosage and potential side effects associated with high intake levels .

Data Summary Table

Mecanismo De Acción

Cetirizine amide dihydrochloride exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness. The compound’s action is primarily outside the central nervous system, minimizing sedative effects .

Comparación Con Compuestos Similares

Cetirizine Hydrochloride: Another salt form of cetirizine, differing mainly in the number of chloride ions.

Loratadine: A second-generation antihistamine with similar uses but different chemical structure.

Fexofenadine: Another second-generation antihistamine known for its minimal sedative effects.

Uniqueness: Cetirizine amide dihydrochloride is unique due to its specific formulation as a dihydrochloride salt, which may offer distinct pharmacokinetic properties compared to other salt forms. Its high selectivity for peripheral H1 receptors also sets it apart from first-generation antihistamines, which often cause more sedation .

Actividad Biológica

Cetirizine amide dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used for the treatment of allergic conditions. This compound exhibits a range of biological activities, particularly in its interaction with histamine receptors and its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Target and Mode of Action

This compound primarily targets the Histamine-1 (H1) receptors , inhibiting their activation. This selective inhibition prevents the downstream effects associated with histamine release, such as vasodilation and increased vascular permeability, thereby alleviating symptoms of allergic reactions like sneezing, itching, and nasal congestion .

Biochemical Pathways

The compound modulates several biochemical pathways involved in allergic responses. By blocking H1 receptors, it reduces the expression of adhesion molecules and cellular infiltration associated with allergic inflammation. Additionally, cetirizine has been shown to suppress the NF-κB pathway, which is crucial in regulating inflammatory responses .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : Over 70%, indicating good absorption.

- Half-life : Approximately 8.3 hours, allowing for once-daily dosing.

- Metabolism : Limited metabolism primarily through oxidative pathways without significant involvement of cytochrome P450 enzymes .

The compound is predominantly excreted unchanged in urine (70-85%), minimizing potential drug interactions with other medications that rely on hepatic metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits bactericidal effects against various strains of both Gram-positive and Gram-negative bacteria. An exploratory study indicated that cetirizine showed significant antimicrobial activity against 51 bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

In Vitro and In Vivo Studies

- In Vitro Studies : Cetirizine demonstrated bactericidal activity at concentrations ranging from 200 to 1000 μg/ml against various bacterial strains. The compound inhibited bacterial growth effectively within this range .

- In Vivo Studies : In animal models challenged with S. typhimurium, cetirizine provided significant protection at a dosage of 100 μg/ml. The treated groups showed no mortality compared to control groups that exhibited high mortality rates .

Case Study 1: Efficacy Against Allergic Reactions

A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced symptoms compared to placebo. Patients reported decreased nasal congestion and reduced sneezing frequency after administration .

Case Study 2: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of cetirizine against S. aureus and S. typhi, the drug was shown to reduce bacterial counts significantly in treated mice compared to controls. The results indicated a dose-dependent response where higher concentrations led to greater reductions in viable bacterial counts .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

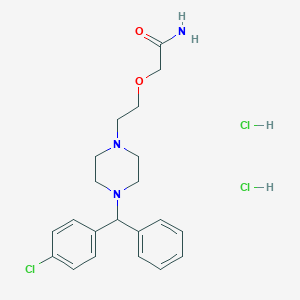

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDFTQNLTBVBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049052 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200707-85-3 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETIRIZINE AMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.